(5-Fluoro-2-methoxybenzyl)ZINC bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAXDLHBZJTEQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Modalities for 5 Fluoro 2 Methoxybenzyl Zinc Bromide and Analogous Benzylic Zinc Species
Direct Oxidative Addition of Zinc Metal to Benzylic Halides
The most straightforward and atom-economical route to benzylic zinc halides is the direct oxidative addition of zinc metal into the carbon-halogen bond of a corresponding benzyl (B1604629) halide, such as (5-Fluoro-2-methoxybenzyl) bromide. libretexts.orgnih.gov This method is advantageous for its operational simplicity but is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating surface layer of zinc oxide and to initiate the reaction. core.ac.ukresearchgate.net
The general transformation for the preparation of a benzylic zinc halide via direct insertion is shown below: Ar-CH₂-X + Zn → Ar-CH₂-ZnX (where Ar = aryl group, X = Cl, Br, I)
While effective, this reaction can be sluggish and may require elevated temperatures or the use of polar cosolvents, which can limit its applicability for substrates bearing sensitive functional groups. acs.org The reactivity of the benzyl halide also plays a role, with electron-rich and electron-poor benzyl bromides reacting swiftly, whereas the less reactive benzyl chlorides often provide higher yields of the desired cross-coupling products with fewer side reactions like homo-coupling. nih.gov
Methodologies for Zinc Activation and Surface Preparation
To facilitate the direct insertion of zinc, various activation methods are employed to increase the metal's surface area and remove the deactivating oxide layer. core.ac.uk These techniques are critical for achieving reproducible and efficient synthesis of organozinc reagents.
Common methods for zinc activation include:
Chemical Treatment: Pre-washing the zinc dust with acids like HCl was an early method to purify the metal surface. nih.gov More contemporary and widely used methods involve treatment with activating agents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). core.ac.ukwikipedia.orgnih.gov These agents are thought to chemically etch the surface, exposing fresh, reactive zinc. nih.gov
Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, is prepared by the chemical reduction of a zinc salt, typically ZnCl₂, with a reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgnih.govresearchgate.net This process generates a fine, black powder of zinc with a high surface area and a clean, oxide-free surface, making it exceptionally reactive towards oxidative addition with a wide range of organic halides, including those that are unreactive with commercial zinc dust. riekemetals.comnih.gov The reliability of Rieke® Zinc preparation can be enhanced by the addition of substances like benzothiophene, which prevents the coagulation of zinc particles. researchgate.net
Mechanical Methods: Techniques such as sonication or high-intensity ultrasound can be used to mechanically activate the zinc surface. researchgate.netwikipedia.org This physical disruption helps to break apart the passivating oxide layer and promote reaction initiation.
| Activation Method | Reagents/Procedure | Mechanism of Action | Reference |
|---|---|---|---|
| Chemical Etching | 1,2-dibromoethane and/or Trimethylsilyl chloride (TMSCl) in THF | Removes the passivating zinc oxide layer, exposing fresh zinc metal. | core.ac.ukwikipedia.org |
| Rieke® Zinc | Reduction of ZnCl₂ with lithium naphthalenide or potassium metal | Produces highly porous, high surface area, oxide-free zinc particles. | nih.govresearchgate.netriekemetals.com |
| Acid Washing | Dilute HCl wash followed by rinsing | Purifies the zinc surface by dissolving the oxide layer. | nih.gov |
| Mechanical Activation | Sonication (ultrasound) | Physically disrupts the oxide layer on the zinc surface. | researchgate.net |
Influence of Lithium Chloride and Other Activating Salts
A pivotal discovery in the synthesis of organozinc reagents was the use of lithium chloride (LiCl) as an additive. acs.org The presence of LiCl dramatically accelerates the rate of zinc insertion and improves the yield and stability of the resulting organozinc species. core.ac.uknih.gov This effect is particularly crucial for the preparation of functionalized benzylic zinc reagents from the corresponding chlorides, which are often less expensive but also less reactive than bromides. acs.org
Initially, several hypotheses were proposed for the role of LiCl, including cleaning the zinc surface or accelerating the oxidative addition step. acs.org However, extensive mechanistic studies, including fluorescence microscopy, have shown that the primary role of LiCl is to solubilize the organozinc halide (RZnX) as it forms on the metal surface. acs.orgnih.govacs.orgmorressier.com In the absence of LiCl, the newly formed organozinc species can remain on the surface, passivating it and preventing further reaction. nsf.gov LiCl forms a soluble ate-complex (e.g., RZnX·LiCl), which readily dissolves into the solvent (typically THF), exposing a fresh zinc surface for continued oxidative addition. wikipedia.orgnsf.gov This solubilization effect is also observed with other lithium salts like LiBr and LiI, but not as effectively with LiF or LiOTf. nsf.gov
The use of LiCl not only facilitates the formation of the organozinc reagent but also influences its subsequent reactivity and the structure of the product in solution. nih.govnsf.gov This salt-assisted method has become a standard and highly reliable protocol for preparing a vast array of functionalized aryl- and benzylzinc halides. acs.orgnih.gov
Transmetalation Protocols for Functionalized Benzylzinc Reagent Generation
Transmetalation is a powerful alternative strategy for preparing organozinc compounds, including benzylic zinc species. This process involves the transfer of an organic group from a more electropositive metal to zinc. youtube.com It is an indispensable method for creating functionalized organozinc reagents from precursors that are incompatible with direct zinc insertion or when precise control over stoichiometry is required.
Conversion from Organolithium Precursors
Organolithium reagents can be readily converted into organozinc compounds through transmetalation with a zinc salt, most commonly a zinc halide like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). wikipedia.org Benzyllithium species, generated in situ, react with the zinc salt to yield the corresponding benzylzinc reagent. epfl.ch
The general reaction is as follows: Ar-CH₂-Li + ZnX₂ → Ar-CH₂-ZnX + LiX
This method is highly efficient but is limited by the functional group tolerance of the precursor organolithium compound. libretexts.org Organolithium reagents are extremely strong bases and nucleophiles, precluding their use with substrates containing acidic protons (e.g., alcohols, amines) or reactive electrophilic groups (e.g., esters, ketones). libretexts.orgmasterorganicchemistry.com
Exchange Reactions from Magnesium-Based Organometallics
A more versatile and widely used transmetalation protocol involves the reaction of Grignard reagents (organomagnesium halides) with zinc salts. youtube.com Benzylic Grignard reagents can be prepared from benzyl halides and magnesium metal. wikipedia.orgmasterorganicchemistry.com Subsequent addition of a zinc halide solution results in a rapid magnesium-zinc (B8626133) exchange, affording the desired benzylzinc halide.
The reaction sequence is:
Ar-CH₂-X + Mg → Ar-CH₂-MgX
Ar-CH₂-MgX + ZnX₂ → Ar-CH₂-ZnX + MgX₂
This approach benefits from the broader functional group compatibility of Grignard reagents compared to organolithiums. Furthermore, the presence of magnesium salts, such as in the iPr₂Zn·2MgBr₂ system, has been shown to accelerate subsequent exchange reactions, potentially through the formation of more reactive zincate species. researchgate.net
Halogen-Zinc Exchange Strategies
The halogen-zinc exchange is a particularly mild and chemoselective method for preparing organozinc reagents that bear sensitive functional groups. researchgate.netnih.gov This reaction involves treating an organic halide with a pre-formed diorganozinc reagent, such as diisopropylzinc (B128070) (iPr₂Zn) or dibutylzinc (B72010) (nBu₂Zn). researchgate.netresearchgate.net
An example of this transformation is: Ar-CH₂-I + R₂Zn → Ar-CH₂-ZnR + R-I
This equilibrium reaction is driven forward by the formation of a more stable organozinc species. The method is especially effective for aryl and benzylic iodides. researchgate.net The development of highly reactive zincate reagents, such as lithium trialkylzincates (R₃ZnLi), has further expanded the scope of this reaction, allowing for efficient I/Zn exchange even at low temperatures. researchgate.netacs.org This strategy has been cleverly used to generate benzylic zinc reagents through an intramolecular pathway, where an I/Zn exchange on an iodoaryl substrate containing a remote leaving group triggers an intramolecular alkylation to form the final benzylzinc species. researchgate.netresearchgate.net
| Protocol | Precursor | Reagent | Key Features | Reference |
|---|---|---|---|---|
| Li-Zn Transmetalation | Benzyllithium | ZnCl₂ or ZnBr₂ | High reactivity; limited by functional group tolerance of the organolithium precursor. | wikipedia.orgepfl.ch |
| Mg-Zn Transmetalation | Benzylmagnesium halide (Grignard Reagent) | ZnCl₂ or ZnBr₂ | Good functional group tolerance; widely applicable. | youtube.com |
| Halogen-Zinc Exchange | Benzylic Iodide or Bromide | Diorganozinc (e.g., iPr₂Zn) or Organozincate (e.g., R₃ZnLi) | Very mild conditions; excellent for substrates with sensitive functional groups. | researchgate.netnih.govresearchgate.net |
Innovations in Reagent Generation: Continuous Flow and Electrochemical Methods
Modern synthetic chemistry has increasingly embraced technological advancements to overcome the challenges associated with reactive intermediates. For organozinc reagents, continuous flow and electrochemical methodologies represent the forefront of these innovations, enabling on-demand, safe, and efficient synthesis.
Continuous flow chemistry has revolutionized the preparation of organozinc halides by providing a means for their on-demand synthesis, thus mitigating issues of instability and hazardous accumulation associated with batch processes. nih.govnih.gov This methodology typically involves passing a solution of an organic halide through a packed-bed reactor containing activated metallic zinc. nih.govresearchgate.net The superior heat and mass transfer characteristics of microfluidic and continuous flow reactors allow for precise temperature control, which is critical in managing the often exothermic formation of organozinc reagents. nih.gov
The preparation of benzylic zinc reagents in flow systems has been demonstrated to be highly efficient, often achieving quantitative conversion of the corresponding benzylic halide. vapourtec.com For instance, a solution of a benzylic bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) can be flowed through a heated column of zinc dust to produce the desired organozinc reagent in a continuous stream. nih.gov This product stream can then be directly coupled with a subsequent reaction, a process known as "telescoping," which avoids the isolation and handling of the sensitive organometallic intermediate. researchgate.net
The scope of this method is broad, tolerating a variety of functional groups on the aromatic ring of benzylic halides. While specific data for (5-Fluoro-2-methoxybenzyl)zinc bromide is not explicitly detailed in the surveyed literature, the successful synthesis of numerous substituted benzylic zinc reagents provides strong evidence for its feasibility. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring would influence the reactivity, but the robustness of the flow methodology suggests that suitable conditions could be readily established.
Research by Knochel and others has extensively demonstrated the utility of LiCl in mediating the insertion of zinc into organic halides, a technique that is also applicable to continuous flow systems. organic-chemistry.orgacs.orguni-muenchen.denih.gov This salt assists in the solubilization of the organozinc species from the metal surface, thereby maintaining the activity of the zinc column. organic-chemistry.org
The table below summarizes the continuous flow synthesis of various substituted benzylic zinc reagents, illustrating the general conditions and yields that could be expected for analogous compounds like this compound.
| Benzylic Halide Precursor | Reaction Conditions | Yield of Organozinc Reagent | Reference |
|---|---|---|---|
| Benzyl bromide | THF, Zinc column, Room Temperature, 1 min residence time | >95% | nih.gov |
| 4-Chlorobenzyl bromide | THF, Zinc column, 40°C | Good | uclm.es |
| 4-Methoxybenzyl chloride | THF, Zinc dust, LiCl, 25°C | 93% | acs.org |
| 2-Fluorobenzyl bromide | THF, Zinc column, 40°C | Good | uclm.es |
| 3,4,5-Trimethoxybenzyl chloride | THF, Zinc dust, LiCl, 25°C, 3 h | 78% | acs.org |
| Ethyl bromoacetate | THF, Zinc column, Heating jacket | Reproducible concentration | nih.gov |
Electrochemical methods offer an alternative and powerful approach to the generation of organozinc reagents, operating under mild conditions and often with high selectivity. researchgate.net This technique typically involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. The zinc anode is consumed during the reaction, providing the zinc source for the formation of the organozinc species.
The electrosynthesis of organozinc compounds can proceed through direct reduction of the organic halide at the cathode or via a catalyzed process. oup.com In the direct method, the electrochemically generated nascent zinc reacts with reactive organic halides like benzylic bromides. oup.com Catalytic systems, often employing nickel or cobalt salts, can expand the scope of the reaction to less reactive halides. researchgate.net For instance, cobalt salts have been used to catalyze the electrosynthesis of arylzinc derivatives. researchgate.net
A notable advantage of electrosynthesis is the ability to precisely control the reaction rate by adjusting the applied current or potential, which can help to minimize side reactions. Furthermore, electrosynthesis can sometimes be performed in undivided cells and with simple equipment, making it an attractive method for laboratory-scale synthesis. researchgate.net Micro-flow electrolysis cells have been developed for the electrosynthesis of derivatives from benzyl bromides, demonstrating the potential for combining electrochemical methods with flow technology for continuous production. researchgate.net
The following table presents examples of electrochemical preparations of organozinc and related species, providing a basis for the potential conditions for the electrosynthesis of this compound.
| Substrate | Electrochemical Conditions | Product/Intermediate | Yield | Reference |
|---|---|---|---|---|
| Benzylic bromides | Sacrificial Zn anode, undivided cell | Benzylic zinc bromides | Not specified | oup.com |
| Aryl halides | Sacrificial Zn anode, Co catalyst | Arylzinc compounds | Good | researchgate.net |
| Benzyl bromides | Pt electrodes, micro-flow cell, + Acetic anhydride | Phenyl-2-propanone derivatives | >80% | researchgate.net |
| α-Bromoesters | Electrolytic zinc | Zinc enolates | Not specified | oup.com |
| Purine (B94841) nucleosides with alcohols | Graphite anode, Pt cathode, NHPI mediator | C6-hydroxyalkyl purine nucleosides | Moderate to excellent | acs.org |
Fundamental Reactivity and Chemoselective Transformations Facilitated by 5 Fluoro 2 Methoxybenzyl Zinc Bromide
Intrinsic Reactivity Profile of the Carbon-Zinc Bond in Benzylic Systems
The reactivity of organozinc halides like (5-Fluoro-2-methoxybenzyl)zinc bromide is intrinsically linked to the nature of the carbon-zinc (C-Zn) bond. This bond is significantly more covalent than its organolithium or Grignard counterparts, which imparts a moderated reactivity. acs.orgacs.org This characteristic is particularly advantageous in benzylic systems, where the proximity of the aromatic ring can influence reaction pathways. The preparation of benzylic zinc reagents is often facilitated by the presence of lithium chloride (LiCl), which assists in the oxidative insertion of zinc into the corresponding benzyl (B1604629) halide. acs.orgacs.orguni-muenchen.debeilstein-journals.org This method, pioneered by Knochel and coworkers, allows for the formation of the organozinc species under mild conditions, typically at room temperature. acs.orgacs.orguni-muenchen.de
The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the C-Zn bond. In the case of this compound, the presence of a fluorine atom at the 5-position and a methoxy (B1213986) group at the 2-position introduces a combination of inductive and mesomeric effects. The fluorine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the benzylic carbon. Conversely, the methoxy group is electron-donating, which can enhance the electron density at the benzylic position, thereby increasing its nucleophilicity. The interplay of these opposing electronic effects results in a finely tuned reactivity profile that allows for controlled and selective transformations.
Assessment of Functional Group Compatibility and Chemoselectivity
A hallmark of benzylic zinc reagents, including this compound, is their remarkable functional group tolerance. acs.orguni-muenchen.debeilstein-journals.orgnih.gov This chemoselectivity is a direct consequence of the soft nucleophilic character of the organozinc compound, which allows it to discriminate between different electrophilic sites within a molecule. uni-muenchen.denih.gov Research by the Knochel group has demonstrated that a wide array of functional groups are compatible with the formation and subsequent reactions of benzylic zinc reagents. acs.orgacs.orguni-muenchen.denih.gov
Table 1: Functional Group Compatibility with Benzylic Zinc Reagents
| Functional Group | Compatibility | Reference |
|---|---|---|
| Esters | Tolerated | acs.orgnih.gov |
| Nitriles | Tolerated | acs.org |
| Ketones | Tolerated | acs.org |
| Amides | Tolerated | organic-chemistry.org |
| Halides (Cl, Br, I) | Tolerated on the aromatic ring | acs.orgnih.gov |
| Ethers | Tolerated | nih.gov |
| Sulfonates | Tolerated | nih.gov |
This high degree of chemoselectivity enables the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. For instance, benzylic zinc reagents bearing ester or ketone functionalities can be prepared and reacted with other electrophiles without self-condensation or other undesired side reactions. acs.org The presence of both a fluoro and a methoxy group on the aromatic ring of this compound does not adversely affect this compatibility, making it a versatile building block in multi-step syntheses.
Stoichiometric Nucleophilic Additions
This compound participates in a variety of stoichiometric nucleophilic addition reactions, serving as a benzylic anion equivalent. These reactions are fundamental to the construction of new carbon-carbon bonds.
Additions to Carbonyl Derivatives
Benzylic zinc reagents readily add to carbonyl compounds such as aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols, respectively. While specific data for this compound is not extensively tabulated in the literature, the reactivity of closely related analogues provides a strong indication of its behavior. The addition reactions typically proceed under mild conditions and exhibit good to excellent yields.
Table 2: Illustrative Reactions of Benzylic Zinc Reagents with Carbonyl Compounds
| Benzylic Zinc Reagent | Carbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorobenzylzinc chloride | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanol | 98 | acs.org |
| 2-Chlorobenzylzinc chloride | 4-Nitrobenzaldehyde | 2-(2-Chlorophenyl)-1-(4-nitrophenyl)ethanol | 87 | acs.org |
| 3-Methoxybenzylzinc chloride | Benzaldehyde | 1-Phenyl-2-(3-methoxyphenyl)ethanol | Not specified |
This table presents data for analogous compounds to illustrate the expected reactivity of this compound.
The reaction proceeds via a nucleophilic attack of the benzylic carbon on the electrophilic carbonyl carbon. The presence of the electron-donating methoxy group in this compound is expected to enhance the rate of this addition compared to unsubstituted benzylzinc bromide.
Additions to Nitriles
The addition of organozinc reagents to nitriles provides a direct route to ketones after acidic workup of the intermediate imine. This transformation is particularly useful for the synthesis of functionalized ketones. Benzylic zinc reagents, including this compound, are expected to undergo this reaction efficiently.
Carboxylation with Carbon Dioxide
The reaction of organozinc reagents with carbon dioxide is a fundamental transformation for the synthesis of carboxylic acids. This compound can be carboxylated by bubbling carbon dioxide through the reaction mixture to produce 2-(5-fluoro-2-methoxyphenyl)acetic acid. This reaction is an efficient method for introducing a carboxylic acid moiety. While specific yields for this exact transformation are not widely reported, related carboxylations of benzylic zinc reagents proceed in good yields. For example, the carboxylation of a related benzylic zinc reagent has been shown to provide the corresponding phenylacetic acid derivative in significant yield.
Advanced Catalytic Applications of 5 Fluoro 2 Methoxybenzyl Zinc Bromide in Complex Molecule Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful platform for the efficient and selective formation of carbon-carbon bonds. wikipedia.org Among these methods, the Negishi coupling, which utilizes organozinc reagents, is particularly noteworthy for its high functional group tolerance and reactivity. nih.gov Both palladium and nickel complexes have been effectively employed to catalyze the reaction of organozinc compounds with a range of electrophiles. nih.gov
Palladium-Catalyzed Cross-Coupling (Negishi Type)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a prominent example of this class of reactions. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The formation of aryl-benzyl and heteroaryl-benzyl linkages is of significant interest due to the prevalence of the resulting diaryl- and aryl-heteroarylmethane motifs in biologically active molecules. The palladium-catalyzed Negishi coupling of benzylzinc reagents, such as (5-Fluoro-2-methoxybenzyl)zinc bromide, with aryl and heteroaryl halides provides a direct and efficient route to these valuable structures.
Research has shown that the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities in these transformations. For the coupling of secondary alkylzinc halides with aryl bromides and chlorides, catalyst systems based on biaryldialkylphosphine ligands, such as CPhos, have proven to be highly effective. nih.gov These ligands promote the desired reductive elimination step over competing side reactions like β-hydride elimination. nih.gov While specific data for this compound is not extensively reported, the general principles observed in the coupling of analogous benzylzinc reagents with various aryl and heteroaryl halides are applicable. For instance, the coupling of benzylzinc chloride with a range of aryl bromides and chlorides has been successfully achieved using a Pd(OAc)₂/SPhos catalyst system, affording the corresponding diarylmethanes in good to excellent yields.
Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of Benzylzinc Reagents with Aryl Halides This table presents representative data for analogous benzylzinc reagents to illustrate the general reaction conditions and outcomes, as specific data for this compound is not available in the cited literature.
| Entry | Benzylzinc Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 95 |
| 2 | Benzylzinc chloride | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 88 |
| 3 | 4-Methoxybenzylzinc chloride | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | THF | RT | 92 |
| 4 | 2-Fluorobenzylzinc chloride | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | THF | 60 | 85 |
Data is compiled from general literature on Negishi couplings and serves as a hypothetical representation.
Decarboxylative cross-coupling reactions have emerged as a powerful alternative to traditional methods, utilizing carboxylic acids or their derivatives as readily available and stable coupling partners. wikipedia.org In a decarboxylative Negishi-type coupling, an organozinc reagent can react with an aryl carboxylate, which undergoes decarboxylation in the catalytic cycle to form a new C-C bond. researchgate.netchemrxiv.orgprinceton.edu This approach avoids the need for pre-functionalized aryl halides.
While specific examples employing this compound in this variant are not prominent in the literature, the general strategy has been demonstrated. For instance, palladium-catalyzed decarboxylative couplings of aryl carboxylic acids with organometallic reagents have been developed. These reactions often require a co-catalyst or specific additives to facilitate the decarboxylation step. The development of such methods for benzylzinc reagents like this compound holds promise for expanding the synthetic utility of this reagent.
Nickel-Catalyzed Cross-Coupling Modalities
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can exhibit unique reactivity profiles, enabling the coupling of a broader range of electrophiles, including those with less reactive C-O bonds.
Nickel catalysts have been successfully employed for the construction of both alkyl-benzyl and heteroaryl-benzyl bonds using organozinc reagents. nih.govnih.gov These reactions are particularly valuable for synthesizing complex molecules bearing these linkages. The cross-electrophile coupling of heteroaryl halides with alkyl halides, a process that can be mediated by nickel, provides a powerful tool for drug discovery. nih.gov
The reactivity of this compound in nickel-catalyzed couplings is expected to be influenced by the electronic nature of the substituents. The electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group can modulate the reactivity of the organozinc reagent and its interaction with the nickel catalyst.
Table 2: Illustrative Nickel-Catalyzed Cross-Coupling of Benzylzinc Reagents This table presents representative data for analogous benzylzinc reagents to illustrate the general reaction conditions and outcomes, as specific data for this compound is not available in the cited literature.
| Entry | Benzylzinc Reagent | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzylzinc bromide | 1-Bromobutane | NiCl₂(dppp) (5) | - | THF | 60 | 75 |
| 2 | 4-Fluorobenzylzinc chloride | 2-Chloropyridine | Ni(acac)₂ (5) | dtbbpy (10) | DMA | 80 | 82 |
| 3 | 2-Methoxybenzylzinc bromide | 1-Iodohexane | NiCl₂(PCy₃)₂ (5) | - | NMP | 50 | 78 |
| 4 | Benzylzinc bromide | 3-Bromofuran | Ni(cod)₂ (5) | SIMes·HCl (10) | Dioxane | 100 | 85 |
Data is compiled from general literature on nickel-catalyzed couplings and serves as a hypothetical representation. dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, DMA = Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, SIMes·HCl = 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride.
Nickel catalysts can also facilitate reductive functionalization and hydrogenolysis pathways, which are valuable transformations in organic synthesis. In the context of benzylzinc reagents, reductive functionalization could involve the coupling with an electrophile in the presence of a reducing agent, leading to the formation of a new C-C bond without the need for a pre-formed organometallic nucleophile from the electrophile side. rsc.orgresearchgate.netrsc.orgnih.gov
Hydrogenolysis, the cleavage of a C-X or C-O bond by hydrogen, can also be catalyzed by nickel. nih.gov For benzylic systems, this can be a useful method for deprotection or for the formation of reduced products. For instance, nickel-catalyzed hydrogenolysis of 2-(hydroxymethyl)pyridines has been shown to proceed through benzylzinc intermediates. nih.gov These pathways, while not extensively explored specifically for this compound, represent potential avenues for its application in the synthesis of diverse molecular structures.
Cobalt-Catalyzed Cross-Coupling Methodologies
Cobalt catalysis has become an economical and effective alternative to traditional palladium-catalyzed cross-couplings for forming carbon-carbon bonds. Benzylic zinc reagents, including this compound, are excellent nucleophilic partners in these transformations. A catalytic system often comprising cobalt(II) chloride (CoCl₂) and a ligand, such as isoquinoline (B145761), can facilitate the cross-coupling of benzylic zinc reagents with various electrophiles. researchgate.net This approach is valued for its mild reaction conditions and its ability to tolerate a wide array of functional groups, which is a significant advantage of using organozinc reagents. researchgate.net The fluorinated and methoxy-substituted aromatic ring of the title compound is compatible with these conditions, allowing for the synthesis of functionalized diarylmethane derivatives. nih.govresearchgate.net
The cobalt-catalyzed cross-coupling methodology demonstrates a broad scope with respect to the halide coupling partner. This compound and similar benzylic zinc reagents react efficiently with a variety of aryl and heteroaryl bromides and chlorides. researchgate.net This reactivity allows for the synthesis of a diverse library of polyfunctionalized diaryl- and aryl-heteroarylmethane structures. researchgate.net
The reaction tolerates electron-withdrawing groups on the aryl halide partner, such as nitrile and ester functionalities. researchgate.net Furthermore, the methodology extends successfully to various chloro- or bromo-N-heterocycles, including substituted pyridines, pyrimidines, and furans. researchgate.net The compatibility with functional groups like fluoride, chloride, bromide, cyano, and ester groups is a key advantage of this protocol. nih.govresearchgate.net Dual catalytic systems involving nickel and cobalt have also been developed, which can couple aryl bromides and iodides with benzylic chlorides under similar conditions, highlighting the versatility of cobalt in activating such coupling partners. nih.gov
Table 1: Examples of Cobalt-Catalyzed Cross-Coupling with Various Halide Partners Note: This table is representative of the scope of benzylic zinc reagents in cobalt-catalyzed cross-couplings based on available literature.
| Benzylic Zinc Reagent (Similar to Title Compound) | Halide Partner | Product | Yield (%) | Reference |
| 4-Cyanobenzylzinc chloride | 4-Bromobenzonitrile | 4,4'-Dicyanodiphenylmethane | 80 | researchgate.net |
| 3-Fluorobenzylzinc chloride | 4-Bromobenzonitrile | 4-(3-Fluorobenzyl)benzonitrile | 75 | researchgate.net |
| 4-Methoxybenzylzinc chloride | Ethyl 2-chloronicotinate | Ethyl 2-(4-methoxybenzyl)nicotinate | 95 | researchgate.net |
| 3-Fluorobenzylzinc chloride | Ethyl 5-bromofuran-2-carboxylate | Ethyl 5-(3-fluorobenzyl)furan-2-carboxylate | 60 | researchgate.net |
| α-Bromo-α-fluorotoluene derivative | Aryl zincate | α-Fluorinated diarylmethane | 40-82 | researchgate.net |
While the primary application of cobalt-catalyzed cross-coupling with benzylic zinc reagents has been in the formation of aryl-alkyl bonds, the underlying principles can be extended to alkyl-alkyl bond formation. In such reactions, a dual catalytic system may be employed where a cobalt cocatalyst is responsible for activating the alkyl halide coupling partner. nih.gov The reaction mechanism involves the formation of an alkyl-cobalt species that then participates in the cross-coupling cycle. For a successful one-pot, three-component reaction, a highly activated alkyl electrophile, such as a benzyl (B1604629) chloride, can be used to react preferentially with the cobalt catalyst over a less activated alkyl bromide. nih.gov This suggests that this compound could potentially be coupled with other activated alkyl halides under appropriately optimized cobalt-catalyzed conditions.
Exploitation in Asymmetric Synthesis
A significant advancement in the application of fluorinated benzylic zinc reagents is their use in cobalt-catalyzed asymmetric cross-coupling reactions. nih.govresearchgate.net These methods allow for the enantioselective synthesis of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. researchgate.netethernet.edu.et By employing a chiral ligand, typically a bisoxazoline or similar structure, in conjunction with a cobalt catalyst, racemic fluorinated secondary benzyl bromides can be coupled with aryl zincates to produce optically active α-fluorinated diarylmethane derivatives with high enantioselectivity. nih.govresearchgate.net
The reaction proceeds under mild conditions and is notable for its broad functional group tolerance. nih.gov The in-situ generation of aryl zincates from lithium aryl boronates and zinc bromide (ZnBr₂) is a key feature of this protocol. nih.gov This methodology provides a direct route to valuable chiral building blocks, including fluorinated derivatives of biologically active compounds. nih.gov
Table 2: Cobalt-Catalyzed Asymmetric Cross-Coupling of Fluorinated Benzyl Bromides
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Racemic α-bromo-α-fluorotoluenes | Aryl zincates (from Li aryl boronates + ZnBr₂) | CoBr₂ / Chiral bisoxazole ligand | 40-82 | 91:9 to 96:4 | researchgate.net |
Cyclopropanation and Related Carbene Transfer Reactions
Organozinc reagents are central to cyclopropanation reactions, most famously in the Simmons-Smith reaction. While this compound is not a direct cyclopropanating agent, the underlying chemistry of zinc carbenoids is highly relevant. Zinc-mediated cyclopropanation often involves the reaction of an alkene with a dihalomethane in the presence of a zinc reagent, such as diethylzinc, which forms a zinc carbenoid species (e.g., bis(iodomethyl)zinc). scholaris.ca
This methodology has been successfully applied to the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand. scholaris.ca The reaction efficiently produces structurally diverse chiral fluorocyclopropanes in high yields and with excellent enantioselectivities. scholaris.ca The generation and reaction of the zinc carbenoid are sensitive to additives and solvents, with ethereal solvents often playing a crucial role. scholaris.ca The principles of generating reactive zinc intermediates are directly applicable to the potential use of this compound in related carbene or carbenoid transfer processes.
Table 3: Optimization of Zinc-Mediated Cyclopropanation of a Fluoroallylic Alcohol Note: This table illustrates the principles of zinc-mediated cyclopropanation, a reaction class related to the reactivity of organozinc compounds.
| Reagents (Equivalents) | Additive | Conversion (%) | Yield (%) | Reference |
| Et₂Zn (2.2), CH₂I₂ (4.4) | DME | 32 | Not Determined | scholaris.ca |
| Et₂Zn (2.2), CH₂I₂ (4.4) | THF | 24 | Not Determined | scholaris.ca |
| Et₂Zn (2.2), CH₂I₂ (4.4) | Et₂O | 66 | Not Determined | scholaris.ca |
| Et₂Zn (2.2), CH₂I₂ (4.4) | None | >95 | 90 | scholaris.ca |
Barbier-Type Reactions
The Barbier reaction is a powerful organometallic reaction that involves the in situ generation of a nucleophilic species, which then reacts with a carbonyl compound. wikipedia.org This one-pot procedure is a key advantage over the separately prepared Grignard reagents. wikipedia.org this compound can be generated in situ from the corresponding benzyl bromide and zinc metal, and then immediately trapped by an aldehyde or ketone present in the reaction mixture. wikipedia.orgnih.gov
These reactions are often carried out in aqueous media, making them a "greener" alternative to traditional organometallic additions that require strict anhydrous conditions. nih.gov The reaction of a benzylic bromide with a carbonyl compound in the presence of zinc powder typically yields a secondary or tertiary alcohol. wikipedia.org The zinc-mediated aqueous Barbier-Grignard reaction has been shown to be effective for cyclic allylic bromides reacting with various aromatic and non-aromatic aldehydes and aromatic ketones, affording homoallylic alcohols in good yields. nih.gov This methodology is directly translatable to benzylic zinc reagents like this compound.
Table 4: Representative Zinc-Mediated Barbier-Type Reactions Note: This table shows typical yields for Barbier reactions with various carbonyl partners, demonstrating the general applicability.
| Halide Substrate Class | Carbonyl Partner | Product Type | Typical Yield (%) | Reference |
| Cyclic Allylic Bromide | Aromatic Aldehydes | Homoallylic Alcohol | 66-90 | nih.gov |
| Cyclic Allylic Bromide | Aromatic Ketones | Homoallylic Alcohol | 66-90 | nih.gov |
| Cyclic Allylic Bromide | Non-aromatic Aldehydes | Homoallylic Alcohol | Good | nih.gov |
| Propargylic Bromides | Butanal | Allenic/Propargylic Alcohol | High Selectivity | nih.gov |
Mechanistic Elucidation of Reactions Involving 5 Fluoro 2 Methoxybenzyl Zinc Bromide
Investigation of Catalytic Cycles and Rate-Determining Steps
The catalytic cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent transition metal center, usually a Pd(0) complex. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in The oxidation state of the palladium increases from 0 to +2. mugberiagangadharmahavidyalaya.ac.in
For reactions involving benzylzinc reagents, the organic halide coupling partner can be an aryl, vinyl, or other organic halide. wikipedia.org The mechanism of oxidative addition itself can be complex. Two primary pathways are considered:
Concerted Mechanism: This pathway is common for non-polarized substrates. libretexts.org
SN2-type (Non-concerted) Mechanism: Polarized substrates, such as the benzyl (B1604629) halides used to prepare the zinc reagent, often react via a nucleophilic displacement-like mechanism. libretexts.org
Radical Pathways: Especially with first-row transition metals like nickel, oxidative addition can proceed through a one-electron, radical pathway, which can compete with two-electron concerted or SNAr-type mechanisms. nih.gov The specific pathway is influenced by the ligand, the halide, and the electronic properties of the aryl group. nih.gov
The oxidative addition step is often, but not always, the rate-determining step in Negishi couplings. numberanalytics.com The relative rates of oxidative addition for different halides typically follow the order I > OTf > Br >> Cl. wikipedia.org
Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organozinc compound—in this case, the 5-fluoro-2-methoxybenzyl group—is transferred to the palladium(II) center, displacing the halide. wikipedia.org This forms a diorganopalladium(II) complex and a zinc halide salt. wikipedia.org
[Ar-Pd(II)-X] + (5-Fluoro-2-methoxybenzyl)ZnBr → [Ar-Pd(II)-(CH₂-C₆H₃-5-F-2-OMe)] + ZnXBr
The mechanism of transmetalation is not fully understood, but it is a critical step in the catalytic cycle. wikipedia.org For many Negishi couplings, particularly those involving aryl zinc reagents, transmetalation has been identified as the rate-limiting step. rsc.org Kinetic studies have shown that the activation enthalpy for the transmetalation of an arylzinc halide with an arylpalladium-halide complex can be around 11.3 kcal mol⁻¹. rsc.org Unlike arylzinc species, alkylzinc reagents may need to form "zincate" species (RZnX₃²⁻) by coordinating with halide ions before transmetalation can efficiently occur. wikipedia.org
The final step of the catalytic cycle is reductive elimination. In this process, the two organic groups coupled on the palladium(II) center form a new carbon-carbon bond, yielding the final product and regenerating the Pd(0) catalyst. wikipedia.orgslideshare.net For this step to be productive, the diorganopalladium(II) intermediate must adopt a cis configuration to bring the two organic fragments into proximity. wikipedia.org
[Ar-Pd(II)-(CH₂-C₆H₃-5-F-2-OMe)] → Ar-CH₂-C₆H₃-5-F-2-OMe + Pd(0)
Influence of Ligand Architecture and Solvent Effects on Reaction Mechanism
The choice of ligand and solvent profoundly impacts the efficiency, selectivity, and even the mechanism of Negishi coupling reactions involving (5-Fluoro-2-methoxybenzyl)zinc bromide.
Ligand Effects: Ligands coordinate to the metal center, modifying its steric and electronic properties. numberanalytics.comnih.gov
Steric Bulk: Bulky ligands, such as biaryldialkylphosphines (e.g., CPhos, SPhos, XPhos), can promote the reductive elimination step relative to competing side reactions like β-hydride elimination, which is a major challenge in couplings involving sp³-hybridized organometallics. acs.orgorganic-chemistry.org
Electronic Properties: Electron-donating ligands can increase the rate of oxidative addition, while electron-deficient ligands can accelerate reductive elimination. mugberiagangadharmahavidyalaya.ac.inacs.org N-heterocyclic carbenes (NHCs) are another important class of ligands that have been shown to form highly active catalysts for Negishi couplings. numberanalytics.comrsc.org
Stereochemistry: The ligand architecture can even influence the stereochemical outcome of the reaction, where certain ligands can lead to an erosion of stereointegrity that is not predicted by the standard catalytic cycle. nih.gov
Solvent Effects: The solvent can influence reaction rates and selectivity by affecting the solubility of reagents and intermediates, and by coordinating to metal centers. numberanalytics.comrsc.org Commonly used solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene. numberanalytics.com THF is a common choice as it is suitable for the preparation of many organozinc reagents and effectively solvates the catalytic intermediates. numberanalytics.comresearchgate.net
The following table summarizes the general influence of different reaction parameters on Negishi coupling outcomes, which would be applicable to reactions with this compound.
Table 1: Influence of Ligands and Solvents on Negishi Coupling
| Parameter | Type | General Effect | Reference |
|---|---|---|---|
| Ligand | Phosphines (e.g., PPh₃, PCy₃) | Common ligands influencing reactivity and selectivity. | numberanalytics.com |
| Biarylphosphines (e.g., CPhos) | Bulky ligands that suppress β-hydride elimination and promote reductive elimination. | organic-chemistry.org | |
| N-Heterocyclic Carbenes (NHCs) | Form highly active and stable catalysts. | numberanalytics.comrsc.org | |
| Solvent | Tetrahydrofuran (THF) | High reaction rate, good selectivity. Often used for reagent preparation. | numberanalytics.comresearchgate.net |
| N,N-Dimethylformamide (DMF) | Moderate reaction rate, excellent selectivity. | numberanalytics.com |
Identification and Trapping of Reactive Intermediates
The direct observation of intermediates in a catalytic cycle is challenging due to their short lifetimes and low concentrations. beilstein-journals.org However, various techniques can be employed to identify and characterize them. The formation of organometallic intermediates in Negishi couplings, such as the Pd(II) species formed after oxidative addition, has been studied. uni-muenchen.dersc.org
Differentiation Between Radical and Polar Reaction Pathways
While palladium-catalyzed cross-coupling reactions are generally considered to proceed via polar, two-electron pathways (oxidative addition, reductive elimination), the involvement of radical species cannot always be excluded. wikipedia.orgnih.gov
The initial formation of the this compound reagent itself from 5-fluoro-2-methoxybenzyl bromide and zinc metal likely involves radical intermediates. Studies on the reaction of various benzyl halides with zinc have provided evidence for the formation of benzyl radicals through single-electron transfer (SET) from the metal surface. researchgate.net
Within the palladium-catalyzed cycle, a radical mechanism is less common but possible, particularly with nickel catalysts or under specific conditions that favor one-electron transfer steps. nih.govnih.gov Distinguishing between these pathways often involves specific mechanistic probes:
Radical Clocks: Using substrates that undergo rapid, well-characterized rearrangements if a radical intermediate is formed can provide evidence for a radical pathway. beilstein-journals.org
Stereochemical Probes: A polar SN2 mechanism for oxidative addition would lead to inversion of stereochemistry at a chiral center, whereas a radical process might lead to racemization. wikipedia.orgresearchgate.net
Trapping Agents: The use of radical traps can inhibit the reaction or form adducts, indicating the presence of radical intermediates. researchgate.net
In some complex transformations, a "radical-polar crossover" can occur, where a reaction is initiated by a radical step but is terminated through a polar, ionic pathway. nih.govnih.gov For most standard Negishi couplings involving this compound with a palladium catalyst, the polar, two-electron catalytic cycle is the predominant and accepted mechanism. numberanalytics.comorganic-chemistry.org
Computational and Theoretical Frameworks for Understanding 5 Fluoro 2 Methoxybenzyl Zinc Bromide Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for investigating the electronic structure and properties of organometallic compounds like (5-fluoro-2-methoxybenzyl)zinc bromide. scispace.comrsc.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large and complex molecules. scispace.comunits.it
In the context of this compound, DFT calculations would be employed to determine a range of fundamental properties. These include the optimized molecular geometry, bond lengths, and bond angles, which are crucial for understanding the steric and electronic environment around the zinc center. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide significant insights into the compound's reactivity. scispace.com The energy and shape of these orbitals indicate the likely sites for nucleophilic or electrophilic attack.
The selection of an appropriate functional and basis set is critical for obtaining reliable results in DFT calculations. rsc.org For organozinc compounds, functionals like B3LYP are commonly used, often in conjunction with basis sets that can adequately describe the electron distribution around both the heavy zinc atom and the lighter elements of the organic ligand. scispace.com
Table 1: Representative Quantum Chemical Properties Calculable for this compound via DFT
| Property | Description | Significance |
| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into steric hindrance and the spatial orientation of functional groups. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Helps in understanding the nature and strength of the carbon-zinc bond and other key bonds. |
| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and the kinetic stability of the molecule. |
| Mulliken and NBO Charges | The distribution of electron density among the atoms in the molecule. | Reveals the polarity of bonds, particularly the C-Zn bond, and potential sites for reaction. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Can be compared with experimental infrared (IR) spectra to confirm the calculated structure. |
Modeling of Reaction Energy Landscapes and Transition States
Understanding the mechanism of reactions involving this compound, such as its participation in Negishi cross-coupling reactions, necessitates the modeling of reaction energy landscapes. organic-chemistry.org This involves mapping the potential energy of the system as it progresses from reactants to products through various intermediate and transition states.
Computational methods are used to locate the transition state structures, which represent the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile provides a comprehensive view of the reaction mechanism, including the feasibility of different pathways and the identification of the rate-determining step. nih.gov
For a reaction like the Negishi coupling, computational modeling could elucidate the elementary steps, such as oxidative addition, transmetalation, and reductive elimination, and the role of the palladium catalyst in facilitating these steps. organic-chemistry.org
Computational Insights into Selectivity and Reactivity Trends
Computational studies are invaluable for explaining and predicting the selectivity and reactivity of organozinc reagents. koreascience.kr In the case of this compound, the presence of both a fluorine atom and a methoxy (B1213986) group on the benzyl (B1604629) ring introduces electronic and steric factors that can influence its reactivity.
DFT and other computational methods can be used to quantify the electronic effects of these substituents. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will modulate the electron density on the benzylic carbon and the aromatic ring. These changes in electron density can affect the nucleophilicity of the organozinc reagent and its propensity to undergo certain reactions. nih.govacs.org
Computational models can also be used to compare the reactivity of this compound with other substituted benzylzinc reagents. By systematically varying the substituents on the aromatic ring and calculating the corresponding reaction barriers, it is possible to establish reactivity trends. This information is highly valuable for designing new reagents with tailored reactivity for specific synthetic applications.
Perspectives and Future Research Directions in 5 Fluoro 2 Methoxybenzyl Zinc Bromide Chemistry
Design and Synthesis of Next-Generation Catalytic Systems
The primary application of (5-Fluoro-2-methoxybenzyl)zinc bromide is in Negishi cross-coupling reactions, a process heavily reliant on palladium or nickel catalysts. wikipedia.orgthermofisher.com While standard catalysts like those based on palladium with phosphine (B1218219) ligands are effective, future research is directed towards creating more active, stable, and selective catalytic systems.
Key Research Thrusts:
Advanced Ligand Design: The development of new ligands is crucial for enhancing catalytic efficiency. For nickel-catalyzed cross-couplings of benzylic zinc reagents, ligands play a critical role in preventing catalyst deactivation and promoting the desired reaction pathway. springernature.com Research into biaryldialkylphosphine ligands, such as CPhos, has already shown promise in suppressing undesired β-hydride elimination in couplings with secondary alkylzinc halides, a principle that can be extended to benzylic systems. nih.gov Future designs may focus on ligands that can operate at very low catalyst loadings, are stable to air and moisture, and can facilitate couplings with a broader range of challenging electrophiles, including aryl chlorides and tosylates. researchgate.net
Alternative Metal Catalysis: While palladium is the most common catalyst, there is growing interest in using more earth-abundant and cost-effective metals. Cobalt and iron-catalyzed cross-coupling reactions of organozinc reagents have been reported, offering a promising alternative. thieme-connect.comresearchgate.net For instance, a system of CoCl₂ with an isoquinoline (B145761) additive has been shown to effectively couple benzylic zinc reagents with aryl bromides and chlorides. researchgate.net Further investigation is needed to optimize these systems for substrates like this compound and to understand their mechanistic nuances.
Nanoparticle and Heterogeneous Catalysis: To simplify product purification and catalyst recycling, research into heterogeneous catalytic systems is gaining traction. Palladium nanoparticles supported on various materials could offer a recyclable and highly active catalyst for Negishi couplings. These systems have the potential to combine the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous ones.
Table 1: Comparison of Catalytic Systems for Benzylzinc Reagent Cross-Coupling
| Catalyst System | Metal | Typical Ligands/Additives | Advantages | Research Focus |
| Palladium-based | Pd | Triphenylphosphine, SPhos, CPhos | High functional group tolerance, high yields, well-understood mechanism. wikipedia.orgnih.gov | Lowering catalyst loading, coupling with aryl chlorides. acs.org |
| Nickel-based | Ni | PPh₃, N-Heterocyclic Carbenes (NHCs) | Cost-effective, effective for aryl chlorides and tosylates. wikipedia.orgresearchgate.net | Overcoming catalyst deactivation, understanding Ni-Zn interactions. springernature.com |
| Cobalt-based | Co | Isoquinoline | Earth-abundant metal, couples with aryl chlorides. researchgate.net | Broadening substrate scope, improving yields. |
Broadening the Scope of Synthetic Transformations
Currently, the main application of this compound is the formation of C(sp³)–C(sp²) bonds via Negishi coupling. wikipedia.org Future work will undoubtedly focus on expanding the types of bonds and structures that can be created using this reagent.
Potential Areas of Expansion:
Coupling with Diverse Electrophiles: Research will aim to extend the coupling of this compound to a wider array of electrophiles beyond aryl halides. This includes reactions with acyl chlorides to form ketones (a transformation known as the Fukuyama coupling), vinyl halides, and other activated systems. wikipedia.org The development of robust catalysts will be key to achieving high efficiency and functional group tolerance in these transformations. organic-chemistry.org
C(sp³)–C(sp³) and C(sp³)–C(sp) Couplings: The formation of carbon-carbon bonds between two sp³-hybridized centers or between an sp³ and an sp center remains a significant challenge in cross-coupling chemistry. Developing catalytic systems that enable the reaction of this compound with alkyl halides or alkynyl halides would represent a major advance, providing access to novel molecular frameworks.
Asymmetric Couplings: The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Future research could explore the development of chiral catalytic systems for the enantioselective coupling of this compound with prochiral electrophiles, leading to the synthesis of enantioenriched products.
Integration into Multicomponent and One-Pot Synthetic Strategies
To enhance synthetic efficiency and reduce waste, there is a strong trend towards designing processes that combine multiple reaction steps in a single vessel.
Multicomponent Reactions (MCRs): Organozinc reagents have been successfully employed in multicomponent reactions, such as the organometallic Mannich reaction, to produce α-branched amines. beilstein-journals.orgnih.govacs.org A future research direction would involve integrating this compound into such MCRs. For example, a one-pot reaction between an aldehyde, an amine, and this compound could provide direct access to complex amines containing the fluorinated benzyl (B1604629) moiety. The presence of LiCl has been shown to be essential for the efficiency of these couplings in THF. beilstein-journals.orgnih.gov
Tandem and Cascade Reactions: One-pot tandem processes, where the organozinc reagent is generated in situ and immediately used in a subsequent coupling reaction, offer significant advantages in terms of operational simplicity. wikipedia.orglibretexts.org For instance, a Barbier-type reaction involves the simultaneous presence of the organic halide, zinc metal, and the electrophile. wikipedia.orglibretexts.org Applying this to (5-Fluoro-2-methoxybenzyl) bromide would avoid the separate step of preparing the organozinc reagent, streamlining the synthesis of diarylmethanes and other coupled products. nih.gov Similarly, tandem sequences involving Kornblum oxidation followed by cyclization have been used to synthesize benzothiazoles from benzyl halides in one pot. organic-chemistry.org
Table 2: Examples of One-Pot Strategies Involving Organozinc Reagents
| Strategy | Description | Potential Application with this compound |
| In situ Negishi Coupling | The organozinc reagent is formed from the corresponding halide and zinc metal in the presence of the coupling partner and catalyst. nih.gov | One-pot synthesis of diarylmethanes by reacting 5-fluoro-2-methoxybenzyl bromide with an aryl halide, zinc, and a Pd catalyst. |
| Barbier Reaction | A one-pot synthesis where the organozinc reagent is generated and reacts with a carbonyl compound in the same vessel. wikipedia.orglibretexts.org | Direct synthesis of secondary alcohols from 5-fluoro-2-methoxybenzyl bromide, zinc, and an aldehyde. |
| Multicomponent Mannich Reaction | A three-component coupling of an organozinc reagent, an aldehyde, and an amine. beilstein-journals.orgnih.gov | Synthesis of complex α-branched amines containing the 5-fluoro-2-methoxybenzyl group. |
Development of Environmentally Benign and Sustainable Methodologies
In line with the principles of green chemistry, future research will focus on making the synthesis and application of this compound more environmentally friendly.
Aqueous Synthesis: Traditional organometallic reactions are conducted in anhydrous organic solvents. A significant advance has been the development of organozinc reactions that can be performed in water. libretexts.orgyoutube.com Using surfactants to create nanomicelles or simply performing the reaction "on water" can facilitate cross-coupling reactions, drastically reducing the reliance on volatile organic compounds. nih.gov Adapting these aqueous protocols for couplings with this compound is a key area for future investigation.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. acs.orgacs.org The in situ generation of organozinc reagents in a flow reactor, followed by immediate telescoping into a cross-coupling reaction, has been demonstrated. acs.org This approach is particularly suitable for handling potentially unstable organometallic intermediates and can lead to higher yields and purity.
Electrochemical Synthesis: Electrochemistry provides a green alternative for generating organometallic reagents, as it uses electricity as a "traceless" reagent, avoiding chemical oxidants or reductants. researchgate.net The electrochemical synthesis of organozinc compounds is a developing field that could offer a sustainable route to this compound and other related reagents.
Q & A
Q. What are the recommended methods for synthesizing (5-Fluoro-2-methoxybenzyl)zinc bromide in a laboratory setting?
Methodological Answer: The synthesis typically involves organozinc reagent preparation. A common approach is the transmetallation of a benzyl Grignard reagent (e.g., 5-fluoro-2-methoxybenzylmagnesium bromide) with anhydrous ZnBr₂. Key steps include:
- Preparation of the benzyl Grignard reagent : React 5-fluoro-2-methoxybenzyl bromide with magnesium in dry tetrahydrofuran (THF) under inert atmosphere .
- Transmetallation : Add ZnBr₂ (anhydrous) to the Grignard reagent at low temperatures (-20°C to 0°C) to form the organozinc complex.
- Purification : Isolate the product via filtration under inert conditions to avoid hydrolysis. Ensure ZnBr₂ is rigorously dried (e.g., heated under vacuum) to prevent side reactions .
Q. How should this compound be characterized to confirm its structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyl group structure and absence of impurities.
- Elemental Analysis : Verify stoichiometry (C, H, Br, Zn).
- Raman Spectroscopy : Identify Zn-Br bonding patterns and compare to ZnBr₂ speciation data (e.g., ZnBr₄²⁻ in THF) .
- X-ray Crystallography : If single crystals are obtained, determine the molecular geometry and coordination environment of Zn .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Moisture Control : Store under inert gas (Ar/N₂) due to ZnBr₂’s hygroscopic nature, which can degrade reactivity .
- Waste Disposal : Follow protocols for heavy metal waste (e.g., solidification with polymer sorbents for aqueous ZnBr₂ solutions) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reaction yields during cross-coupling reactions involving this compound?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (THF, DMF) vs. non-polar solvents. Higher polarity may stabilize ZnBr₄²⁻ species, enhancing reactivity .
- Purity Checks : Use ICP-MS to detect trace ZnBr₂ impurities, which can act as Lewis acids and alter reaction pathways .
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to identify compatibility with the organozinc species .
Q. How does the presence of moisture affect the stability and reactivity of this compound?
Methodological Answer:
- Hydrolysis Studies : Monitor decomposition via ¹H NMR in controlled humidity chambers. Hydrolysis products (e.g., 5-fluoro-2-methoxybenzyl alcohol) indicate instability .
- Mitigation Strategies : Use molecular sieves in reaction mixtures or pre-dry solvents to ≤10 ppm H₂O. For long-term storage, seal under vacuum or inert gas .
Q. How can researchers determine the speciation of this compound in different solvent systems, and what are the mechanistic implications?
Methodological Answer:
- Speciation Analysis : Use Raman spectroscopy to identify dominant species (e.g., ZnBr₄²⁻ in THF vs. ZnBr₃⁻ in low-polarity solvents). Compare with reference data for ZnBr₂ solutions .
- Reactivity Correlation : Test cross-coupling efficiency in solvents where ZnBr₄²⁻ is predominant (high Br⁻/Zn ratio) vs. low-coordination environments. Higher coordination often enhances nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
